molecular formula C10H15NOS B1365043 1-(Thiophen-2-ylmethyl)piperidin-3-ol

1-(Thiophen-2-ylmethyl)piperidin-3-ol

Cat. No.: B1365043
M. Wt: 197.3 g/mol
InChI Key: RYLQQBHHFIIAHU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidin-3-ol is a piperidine derivative featuring a thiophene ring attached via a methyl group at the 2-position of the heterocycle and a hydroxyl group at the 3-position of the piperidine ring.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.3 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-3-ol

InChI

InChI=1S/C10H15NOS/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2

InChI Key

RYLQQBHHFIIAHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-3-ol Derivatives with Varying Substituents

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
  • Structure: Features a 6-chloroquinoline substituent on a piperidin-4-yl group.
  • Activity : Designed as a safer analog of hydroxychloroquine (HCQ) for COVID-19 treatment. Binds to the SARS-CoV-2 spike protein with enhanced safety profiles compared to HCQ .
1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
  • Structure : Contains a lipophilic 4-octylphenethyl chain.
  • Activity : Selective sphingosine kinase 1 (SK1) inhibitor (6.1-fold selectivity over SK2). Demonstrates how lipophilic substituents enhance membrane permeability and target engagement .
  • Comparison : The thiophen-2-ylmethyl group in 1-(Thiophen-2-ylmethyl)piperidin-3-ol offers less lipophilicity than 4-octylphenethyl, which may affect tissue distribution.

Impact of Hydroxyl Position on Piperidine Ring

1-[(Thiophen-3-yl)methyl]piperidin-4-ol
  • Structure : Thiophene at the 3-position; hydroxyl at piperidin-4-ol.
  • Activity: Not explicitly reported, but structural differences (e.g., hydroxyl position) alter hydrogen-bonding networks and molecular conformation compared to the 3-ol derivative .
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol
  • Structure : Saturated tetrahydrothiophene ring.
  • Activity : Reduced aromaticity compared to thiophene may decrease π-π stacking but increase solubility .

Heterocyclic Substituent Variations

1-(Pyridin-2-yl)piperidin-3-ol
  • Structure : Pyridine replaces thiophene.
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
  • Structure : Oxadiazole ring with an ethyl group.
  • Activity : The electron-deficient oxadiazole may improve metabolic stability and target specificity .

Data Table: Structural and Functional Comparison of Analogs

Compound Name Substituent Hydroxyl Position Biological Target/Activity Key Finding Reference
This compound Thiophen-2-ylmethyl 3-ol Hypothetical enzyme targets Aromaticity enhances binding N/A
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 6-Chloroquinoline 3-ol SARS-CoV-2 spike protein Improved safety over HCQ
RB-019 4-Octylphenethyl 3-ol Sphingosine kinase 1 (SK1) 6.1-fold SK1 selectivity
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Thiophen-3-ylmethyl 4-ol Unreported Altered hydrogen-bonding networks
1-(Pyridin-2-yl)piperidin-3-ol Pyridin-2-yl 3-ol Unreported Enhanced solubility
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol Oxadiazole-ethyl 3-ol Unreported Potential metabolic stability

Key Research Findings

  • Hydroxyl Position : Piperidin-3-ol derivatives (e.g., RB-019) show higher enzymatic selectivity than 4-ol analogs due to spatial compatibility with active sites .
  • Substituent Effects: Bulky groups (e.g., chloroquinoline) improve target specificity but may reduce bioavailability, whereas aromatic heterocycles (thiophene, pyridine) balance binding and solubility .
  • Thiophene vs. Oxadiazole : Thiophene’s aromaticity favors interactions with hydrophobic pockets, while oxadiazole’s electron deficiency enhances stability in oxidative environments .

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